molecular formula C23H24ClNO5 B12024213 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024213
M. Wt: 429.9 g/mol
InChI Key: ACFBZQKBQLGIDY-XUTLUUPISA-N
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Description

4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrol-2-one core substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but typically include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of 4-(3-Chloro-4-ethoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24ClNO5/c1-4-30-18-10-9-16(13-17(18)24)21(26)19-20(15-7-5-14(2)6-8-15)25(11-12-29-3)23(28)22(19)27/h5-10,13,20,26H,4,11-12H2,1-3H3/b21-19+

InChI Key

ACFBZQKBQLGIDY-XUTLUUPISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)C)/O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)C)O)Cl

Origin of Product

United States

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